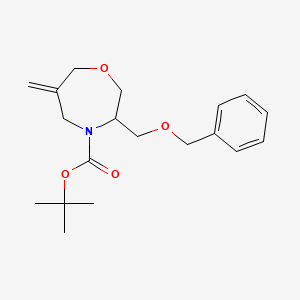

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate

Description

Properties

Molecular Formula |

C19H27NO4 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

tert-butyl 6-methylidene-3-(phenylmethoxymethyl)-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C19H27NO4/c1-15-10-20(18(21)24-19(2,3)4)17(13-22-11-15)14-23-12-16-8-6-5-7-9-16/h5-9,17H,1,10-14H2,2-4H3 |

InChI Key |

HGQRPXWPJUPFED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)COCC1COCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps and Conditions

Based on detailed experimental procedures from multiple sources, the preparation can be broken down into the following key steps:

| Step | Reaction Description | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Formation of tert-butyl N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]carbamate | Starting from (25)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, reacted with N-methylmorpholine and isobutyl chloroformate in ethylene glycol dimethyl ether at -20°C, followed by reduction with sodium borohydride in ice water | 92% | Purified by silica gel chromatography |

| 2 | Reduction of Boc-O-benzyl-serinol to corresponding alcohol | Borane-THF complex in anhydrous tetrahydrofuran at 0-23°C | 91% | Flash chromatography purification |

| 3 | Oxidation to aldehyde intermediate | Dess-Martin periodinane in dichloromethane at 0°C with sodium bicarbonate | 96% | Quenched with saturated NaHCO3 and sodium thiosulfate |

| 4 | Mesylation and substitution to introduce functional groups | Methanesulfonyl chloride and triethylamine in dichloromethane at 0°C, followed by treatment with lithium chloride and potassium carbonate with m-cresol in dimethylformamide at elevated temperatures | Variable | Purification by silica gel chromatography |

| 5 | Alkylation with tert-butyl bromoacetate | In biphasic system of sodium hydroxide and toluene with tetrabutylammonium hydrogen sulfate as phase transfer catalyst at 0-20°C | High | Controlled temperature to avoid side reactions |

Reaction Mechanisms and Considerations

- Protection/Deprotection: The tert-butoxycarbonyl (Boc) group protects amine functionalities during multi-step synthesis.

- Reduction: Sodium borohydride and borane-THF are employed for selective reduction of esters or aldehydes to alcohols.

- Oxidation: Dess-Martin periodinane is used for mild oxidation of primary alcohols to aldehydes, preserving sensitive groups.

- Substitution: Mesylation activates hydroxyl groups for nucleophilic substitution, enabling functional group transformations.

- Phase Transfer Catalysis: Facilitates alkylation in biphasic systems, improving reaction efficiency and yield.

Data Summary Table of Preparation Methods

| Parameter | Details |

|---|---|

| Molecular Formula | C19H27NO4 |

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | tert-butyl 6-methylidene-3-(phenylmethoxymethyl)-1,4-oxazepane-4-carboxylate |

| Key Reagents | Sodium borohydride, borane-THF, Dess-Martin periodinane, methanesulfonyl chloride, triethylamine, lithium chloride, potassium carbonate, tert-butyl bromoacetate |

| Solvents | Ethylene glycol dimethyl ether, tetrahydrofuran, dichloromethane, dimethylformamide, toluene, water |

| Temperature Range | -20°C to 90°C |

| Typical Yields | 90-96% per step |

| Purification | Silica gel chromatography (Hexane/EtOAc mixtures) |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted oxazepane compounds.

Scientific Research Applications

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate has several scientific research applications, including:

Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in the compound’s reactivity and stability. The compound can interact with enzymes and proteins, leading to various biochemical effects. For example, it can act as a probe for NMR studies of macromolecular complexes, providing insights into the structure and dynamics of these assemblies .

Comparison with Similar Compounds

Structural Analogues in the 1,4-Oxazepane Family

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (CAS 748805-96-1)

- Key Differences : Lacks the benzyloxymethyl group at position 3.

- Impact: Reduced steric hindrance compared to the target compound, leading to higher solubility in polar solvents (e.g., DMSO or methanol) .

- Applications : Primarily used as a simpler precursor for ring-opening reactions or further functionalization .

Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS 748805-97-2)

- Key Differences : Replaces the methylene group at position 6 with a ketone.

- Impact : Increased polarity due to the carbonyl group, enhancing reactivity toward nucleophiles (e.g., Grignard reagents) .

- Applications : Serves as a substrate for ketone-specific reactions, such as reductions or condensations .

Analogues with Alternative Ring Systems

Oxazolidinone Derivatives (exo-(+)-97b and exo-(+)-97c)

- Key Differences: Five-membered oxazolidinone rings instead of seven-membered 1,4-oxazepane systems.

- Impact : Smaller ring size alters conformational flexibility and electronic properties, favoring enantioselective catalysis in asymmetric synthesis .

- Applications : Widely used in chiral auxiliary-mediated reactions, such as aldol additions or Diels-Alder cyclizations .

Comparative Data Table

Biological Activity

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Compound Overview

Molecular Structure and Properties

- Molecular Formula : C₁₈H₃₁N₁O₃

- Molecular Weight : Approximately 333.43 g/mol

- CAS Number : 2940938-53-2

The compound features a tert-butyl group, a benzyloxymethyl moiety, and a methylene-1,4-oxazepane ring. These structural components may contribute to its reactivity and pharmacological potential.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar oxazepane structures have been studied for various pharmacological properties. The following sections summarize potential biological activities based on related compounds and preliminary studies.

Pharmacological Properties

-

Antimicrobial Activity :

- Compounds with oxazepane structures have shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

- A study indicated that similar benzoxazole derivatives exhibited MIC values ranging from 250 to 7.81 µg/ml against various pathogens .

-

Somatostatin Receptor Agonism :

- Research on related oxazepane derivatives suggests potential agonistic activity towards somatostatin receptors, particularly subtype 4 (SSTR4), which is involved in regulating cellular proliferation and glucose homeostasis .

- Agonists of SSTR4 have therapeutic implications in treating disorders related to this receptor, indicating that this compound may also exhibit similar properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | CAS Number | Structural Features | Similarity Score |

|---|---|---|---|

| Tert-butyl 3-acetylpiperidine-1-carboxylate | 858643-92-2 | Contains piperidine ring | 0.98 |

| Tert-butyl 3-(dimethylamino)propyliminomethylidene | Not available | Contains dimethylamino group | N/A |

| Tert-butyl 3-(benzyloxy)propanoate | Not available | Contains benzyloxy group but lacks oxazepane structure | N/A |

| Tert-butyl 4-acetylpiperidine-1-carboxylate | 206989-61-9 | Similar piperidine framework | 0.94 |

The presence of the oxazepane ring in this compound distinguishes it from these compounds, which may contribute to unique biological activities.

Case Studies and Research Findings

While direct studies on this compound are scarce, the following case studies highlight the relevance of similar compounds:

- Study on Oxazepane Derivatives :

- Somatostatin Receptor Studies :

Q & A

Q. What are the recommended synthetic pathways for synthesizing tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the oxazepane nitrogen, followed by benzyloxymethyl group introduction via nucleophilic substitution or coupling reactions. Optimization includes:

- Temperature Control : Maintain reactions at 0–25°C to prevent epimerization or side reactions .

- Catalyst Screening : Use Pd-based catalysts for coupling reactions, with inert atmospheres (N₂/Ar) to avoid oxidation .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) and confirm purity via TLC/HPLC .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxymethyl protons at δ 4.5–5.0 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm the oxazepane ring conformation (e.g., chair vs. boat) using single-crystal diffraction .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₁H₂₉NO₅) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard-specific precautions:

- Storage : Store at 2–8°C in airtight containers under inert gas (per P407/P413 codes) to prevent degradation .

- Personal Protection : Use nitrile gloves, lab coats, and fume hoods (P233/P260 codes) to avoid inhalation/skin contact .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste (P501/P502 codes) .

Advanced Research Questions

Q. How does the presence of the 6-methylene group influence the compound’s reactivity in ring-opening or functionalization reactions?

- Methodological Answer : The exocyclic double bond (6-methylene) increases susceptibility to:

- Electrophilic Additions : React with halogens (e.g., Br₂ in CH₂Cl₂) to form dihalogenated intermediates.

- Cycloadditions : Participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .

Monitor regioselectivity using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. What strategies can assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours, analyze degradation via LC-MS .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (e.g., onset at >150°C) and kinetic stability parameters (Arrhenius plots) .

Note: Benzyloxymethyl groups may hydrolyze under acidic conditions (pH <3), requiring protective strategies .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Preparation : Retrieve protein structures from PDB (e.g., CYP450 isoforms) and optimize protonation states with PROPKA .

- Binding Affinity Analysis : Calculate ΔG values for ligand-receptor interactions, prioritizing hydrogen bonds with oxazepane oxygen and hydrophobic contacts with the tert-butyl group .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

- Methodological Answer : Use a systematic approach:

- Byproduct Identification : Isolate impurities via prep-HPLC and characterize using 2D NMR (e.g., COSY/NOESY) to trace regiochemical errors .

- Mechanistic Re-evaluation : Employ isotopic labeling (e.g., ¹³C at the benzyloxymethyl carbon) to track reaction pathways .

- Literature Cross-Validation : Compare findings with analogous oxazepane derivatives (e.g., tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate) to identify systemic errors .

Q. What role does this compound play in drug discovery, particularly as a precursor for bioactive molecules?

- Methodological Answer : The oxazepane scaffold is a privileged structure in medicinal chemistry:

- Antiviral/Anticancer Probes : Functionalize the 3-benzyloxymethyl group with heterocycles (e.g., triazoles) via click chemistry .

- Prodrug Development : Hydrolyze the tert-butyl ester in vivo to generate carboxylic acid derivatives with enhanced solubility .

Validate bioactivity using cell-based assays (e.g., IC₅₀ determination in cancer cell lines) .

Key Considerations for Data Reporting

- Safety Data : Always reference region-specific hazard codes (e.g., H220 for flammability, P307 for exposure management) .

- Stereochemical Integrity : Report enantiomeric excess (ee%) using chiral HPLC or optical rotation comparisons .

- Environmental Impact : Include biodegradation data (e.g., OECD 301F test) to comply with ecological regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.